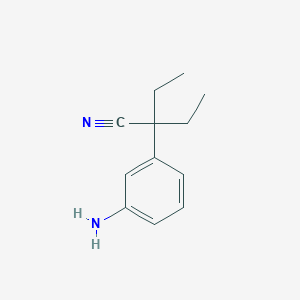

2-(3-Amino-phenyl)-2-ethyl-butyronitrile

Description

Contextual Significance of α,α-Disubstituted Butyronitriles in Modern Organic Synthesis

The α,α-disubstituted butyronitrile (B89842) structure is a cornerstone in the synthesis of compounds featuring quaternary carbon centers. These sterically hindered centers are pivotal in the design of novel therapeutics and natural product synthesis, as they can impart conformational rigidity to a molecule, a desirable trait for enhancing binding affinity to biological targets. The nitrile group itself is a highly versatile functional group, capable of being transformed into a variety of other functionalities such as amines, carboxylic acids, and amides, thus serving as a key synthetic intermediate. nih.govnih.gov The enantioselective synthesis of α,α-disubstituted α-amino acids, for example, is a topic of increasing interest for their role as building blocks of unnatural peptides. nih.gov

Strategic Importance of Substituted Aminophenyl Moieties in Advanced Molecular Architectures

The aminophenyl moiety is a ubiquitous structural alert in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. researchgate.net The primary amino group offers a reactive handle for further molecular elaboration and is a key pharmacophoric element, capable of forming crucial hydrogen bonds with biological receptors. The substitution pattern on the phenyl ring significantly influences the molecule's electronic properties and metabolic stability. For instance, the 3-amino substitution pattern, as seen in the target molecule, can orient subsequent modifications in a meta-relationship, which can be critical for achieving the desired biological activity and pharmacokinetic profile. The functionalization of the pyrazole (B372694) nucleus with amino substituents in different positions has led to multifunctional pharmacologically active compounds. nih.gov

Current Research Trajectories in Nitrile- and Amine-Functionalized Organic Compounds

The dual presence of nitrile and amine functionalities in a single molecule opens up diverse avenues for chemical exploration. Current research trends focus on the development of novel synthetic methodologies for the efficient construction of such bifunctional compounds. bldpharm.com There is also a significant drive to incorporate these molecules into larger, more complex structures with potential applications in materials science and pharmacology. For example, amine-functionalized graphitic carbon nitride has been explored as a metal-free heterogeneous catalyst for organic transformations. The combination of an electron-donating amino group and an electron-withdrawing nitrile group can also give rise to interesting photophysical properties, making such compounds candidates for optoelectronic applications.

While the story of 2-(3-Amino-phenyl)-2-ethyl-butyronitrile is yet to be written in the annals of chemical literature, the foundational principles of organic synthesis and medicinal chemistry suggest that it holds promise as a valuable, albeit currently unexplored, chemical entity.

Data on Related Compounds

To provide context, the following table includes information on structurally related compounds for which data is publicly available.

| Compound Name | CAS Number | Molecular Formula | Key Properties/Research Area |

| 2-Ethylbutyronitrile | 617-80-1 | C6H11N | A simple α,α-disubstituted nitrile, studied for its physical and chemical properties. |

| 2-(3-Aminophenyl)acetonitrile | 4623-24-9 | C8H8N2 | An aminophenyl nitrile used as a building block in organic synthesis. |

| 2-(3-Aminophenyl)-2-methylpropanenitrile | 915394-29-5 | C10H12N2 | A related α,α-disubstituted aminophenyl nitrile. |

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2 |

|---|---|

Molecular Weight |

188.27 g/mol |

IUPAC Name |

2-(3-aminophenyl)-2-ethylbutanenitrile |

InChI |

InChI=1S/C12H16N2/c1-3-12(4-2,9-13)10-6-5-7-11(14)8-10/h5-8H,3-4,14H2,1-2H3 |

InChI Key |

ZTLKLFXANHREOH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(C#N)C1=CC(=CC=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Amino Phenyl 2 Ethyl Butyronitrile and Analogous Structures

Direct Synthetic Routes to α-Quaternary Carbon-Bearing Butyronitriles

The creation of the sterically hindered α-quaternary carbon atom in the butyronitrile (B89842) core is a primary challenge in the synthesis of 2-(3-Amino-phenyl)-2-ethyl-butyronitrile. Two principal strategies for achieving this are direct cyanoalkylation and multicomponent reactions like the Strecker synthesis.

Cyanoalkylation Approaches for Constructing the Butyronitrile Core

One direct approach to forming the α,α-disubstituted butyronitrile core is the sequential alkylation of a phenylacetonitrile (B145931) precursor. This method involves the deprotonation of the benzylic carbon followed by reaction with an alkylating agent. For the synthesis of the 2-ethyl-2-phenyl-butyronitrile structure, a two-step alkylation of phenylacetonitrile can be envisioned.

First, phenylacetonitrile can be ethylated to form 2-phenylbutyronitrile. A well-established method for this transformation is phase-transfer catalysis (PTC). For instance, the reaction of phenylacetonitrile with ethyl bromide in the presence of a phase-transfer catalyst like benzyltriethylammonium chloride and concentrated aqueous sodium hydroxide (B78521) can yield 2-phenylbutyronitrile in high yields (78-84%) orgsyn.orgprepchem.com.

Subsequent alkylation of 2-phenylbutyronitrile to introduce the second ethyl group would yield the desired α-quaternary carbon. However, this second alkylation is more challenging due to increased steric hindrance and the lower acidity of the remaining α-proton. Alternative strategies might involve the use of stronger bases or more reactive electrophiles.

Another approach involves the alkylation of a pre-formed 2-phenylbutyronitrile. This method is a common strategy for creating α-quaternary centers in nitrile compounds. The reaction typically involves a strong base to deprotonate the α-carbon, followed by the addition of an alkyl halide.

Table 1: Phase-Transfer Catalyzed Ethylation of Phenylacetonitrile

| Reactants | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylacetonitrile, Ethyl bromide | Benzyltriethylammonium chloride | 50% aq. NaOH | Benzene (B151609) | 28-35 | 78-84 | orgsyn.org |

| Phenylacetonitrile, Ethyl chloride | Benzyltriethylammonium chloride | 50% aq. NaOH | None | Room Temp. | 90 | prepchem.com |

Formation of α-Aminonitriles via Multicomponent Reactions

Multicomponent reactions, particularly the Strecker synthesis, offer a convergent and efficient route to α-aminonitriles. The classical Strecker reaction involves the one-pot reaction of a carbonyl compound (aldehyde or ketone), an amine, and a cyanide source researchgate.netchemistryviews.org. To generate the α-quaternary carbon of the target molecule, a ketone precursor is required.

In a plausible synthetic route, butan-2-one could react with 3-nitroaniline (B104315) (or a protected version) and a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), in the presence of a catalyst. This would directly form the α-quaternary aminonitrile structure with the nitro-substituted phenyl ring. The subsequent reduction of the nitro group would then yield the final product.

The Strecker reaction with ketones can be catalyzed by various Lewis acids or organocatalysts to improve yields and reaction rates mdpi.comresearchgate.netnih.govnih.gov. For example, a palladium(II) complex has been shown to be an effective catalyst for the three-component Strecker reaction of ketones, aromatic amines, and TMSCN nih.gov.

Table 2: Catalytic Strecker Reaction of Ketones with Aromatic Amines

| Ketone | Amine | Cyanide Source | Catalyst (mol%) | Solvent | Yield (%) | Reference |

| Acetophenone (B1666503) | Aniline (B41778) | TMSCN | NHC-Pd(II) Complex (3) | CH2Cl2 | 85 | nih.gov |

| Cyclohexanone | Aniline | TMSCN | SBA-15-Ph-Pr-SO3H (5) | None (Solvent-free) | 98 | researchgate.netresearchgate.net |

| Acetophenone | Benzylamine | TMSCN | NHC-Pd(II) Complex (3) | CH2Cl2 | 92 | nih.gov |

Approaches for Introducing and Modifying the 3-Aminophenyl Moiety

The 3-aminophenyl group can be incorporated either at the beginning of the synthesis or formed from a precursor molecule in a later step. The two main strategies involve reductive amination of a pre-existing ketone or the reduction of a nitro group on the aromatic ring.

Reductive Amination Pathways on Precursor Phenyl Derivatives

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is a viable strategy for introducing the 3-aminophenyl group organic-chemistry.orgnih.govthieme-connect.commasterorganicchemistry.com. In this approach, a precursor ketone, such as 2-(3-nitrophenyl)-2-ethylbutyronitrile, would not be necessary. Instead, a ketone like 2-ethyl-2-phenylbutyronitrile (B1294306) could be synthesized first, and then the amino group could be introduced via nitration followed by reduction. A more direct approach would be the reductive amination of a ketone with an aniline derivative.

For instance, 2-ethyl-2-(3-nitrophenyl)butan-2-one could be reacted with ammonia (B1221849) or an ammonia source in the presence of a reducing agent to form the corresponding aminonitrile. However, a more common application of reductive amination in this context would be the reaction of a ketone with a pre-formed aromatic amine.

Catalytic reductive amination of ketones with nitro compounds has been extensively studied, offering a one-pot method to form secondary amines nih.govnih.gov. This methodology could be adapted to form the primary amine of the target molecule. Various catalytic systems, including those based on cobalt, have been shown to be effective for the reductive amination of aromatic aldehydes mdpi.comresearchgate.net.

Table 3: Reductive Amination of Ketones with Aromatic Amines

| Ketone | Amine | Reducing Agent | Catalyst | Conditions | Yield (%) | Reference |

| p-Chlorobenzaldehyde | n-Butylamine | H2 (100 bar) | Co-DAB/SiO2 | 100 °C, 4 h | 89 | mdpi.com |

| Various ketones | Aromatic amines | Polymethylhydrosiloxane | SnCl2 | Methanol | Good to excellent | organic-chemistry.org |

| Ketones | Primary amines | H2 | Iron-based catalyst | Not specified | Broad scope | researchgate.net |

Strategies for Aromatic Amine Functionalization (e.g., Reduction of Nitro Precursors)

A common and highly effective strategy for synthesizing aromatic amines is the reduction of a corresponding nitro compound chemistryviews.orgacs.orgbohrium.commdpi.comresearchgate.net. This approach would involve the synthesis of a precursor molecule containing a 3-nitrophenyl group, such as 2-ethyl-2-(3-nitrophenyl)butyronitrile. This precursor could be synthesized via the Strecker reaction as described in section 2.1.2 or by alkylation of 3-nitrophenylacetonitrile.

The reduction of the nitro group can be achieved through various methods, including catalytic hydrogenation or with chemical reducing agents.

Catalytic Hydrogenation: This is a widely used industrial method. Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are highly effective for the reduction of aromatic nitro groups to anilines chemistryviews.orgacs.org. The reaction is typically carried out under a hydrogen atmosphere. This method is often preferred due to its high efficiency and the clean nature of the reaction, with water being the only byproduct.

Chemical Reduction: A variety of chemical reducing agents can also be employed. These include metals such as iron, zinc, or tin in acidic media rsc.org. Sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst, such as Ni2B, has also been shown to be an effective system for the rapid and green reduction of aromatic nitro compounds bohrium.com.

The choice of reduction method often depends on the presence of other functional groups in the molecule that might be sensitive to certain reducing conditions. For example, the nitrile group in the target molecule is generally stable under many nitro reduction conditions.

Table 4: Reduction of Aromatic Nitro Compounds

| Nitro Compound | Reducing System | Solvent | Conditions | Yield (%) | Reference |

| Nitrobenzene | NaBH4 / Ni2B | Water | Room Temp, 5-30 min | High to excellent | bohrium.com |

| Nitroarenes | H2 | Pd/C in nanomicelles | Water | Room Temp, 1 atm | High |

| Nitroarenes | Hydrazine Hydrate | Fe or Zn | Microwave, 120 °C, 5 min | 80-99 | mdpi.com |

Catalytic Systems and Process Optimization in Synthesis

The efficiency and selectivity of the synthetic routes to this compound are highly dependent on the catalytic systems employed and the optimization of reaction parameters.

For the Strecker reaction , various catalysts have been developed to improve its efficiency, especially for less reactive ketones. Lewis acids, such as palladium complexes, can activate the ketone towards nucleophilic attack by the amine nih.govnih.govorganic-chemistry.org. Organocatalysts, including sulfonic acids supported on mesoporous silica (B1680970) (SBA-15), have been shown to be highly effective and recyclable, promoting the reaction under solvent-free conditions researchgate.netresearchgate.net. Optimization of the Strecker reaction often involves screening different cyanide sources (e.g., KCN, TMSCN), solvents, and catalysts, as well as adjusting the reaction temperature and time to maximize the yield of the desired α-aminonitrile nih.govacs.org.

In reductive amination , the choice of reducing agent and catalyst is crucial for achieving high selectivity and yield organic-chemistry.orgnih.govthieme-connect.com. While sodium borohydride and its derivatives are commonly used, catalytic transfer hydrogenation using a hydrogen donor like formic acid or isopropanol (B130326) in the presence of a transition metal catalyst (e.g., iridium or cobalt) offers a greener alternative mdpi.comresearchgate.netkanto.co.jp. Process optimization in reductive amination focuses on factors such as catalyst loading, hydrogen pressure, temperature, and the molar ratio of reactants to minimize side reactions like over-alkylation or reduction of the carbonyl group before imine formation researchgate.net.

The reduction of aromatic nitro compounds is a well-optimized industrial process. The choice of catalyst (e.g., Pd, Pt, Ni, Au) and support (e.g., carbon, silica, metal oxides) can significantly influence the reaction rate and selectivity bohrium.comnih.gov. For instance, gold nanoparticles have shown high catalytic activity for the reduction of nitroaromatics . Process optimization often involves tuning the reaction temperature, hydrogen pressure, and solvent to achieve complete conversion and high selectivity, especially in the presence of other reducible functional groups mdpi.comrsc.org. Recent advancements focus on developing more sustainable and cost-effective catalysts, including those based on non-noble metals, and utilizing green reaction media like water chemistryviews.orgacs.org.

Exploration of Homogeneous and Heterogeneous Catalysis

The synthesis of aromatic aminonitriles often involves the creation of the nitrile group and the formation or modification of the amine group, processes where catalysis plays a central role. Both homogeneous and heterogeneous catalysts are instrumental in these transformations, particularly in hydrogenation reactions. tandfonline.com

Heterogeneous Catalysis: These catalysts are favored in many industrial processes due to their ease of separation from the reaction mixture and potential for reuse. The catalytic hydrogenation of nitriles is a primary method for producing amines. researchgate.net For a compound like this compound, a potential synthetic route could involve the reduction of a corresponding nitro-nitrile precursor. In this key step, heterogeneous catalysts are crucial for selectively reducing the nitro group to an amine without affecting the nitrile group.

Commonly used heterogeneous catalysts include transition metals like cobalt, nickel (e.g., Raney-Ni), and platinum supported on materials such as carbon, silica, or alumina. researchgate.netacs.org For instance, cobalt-catalyzed hydrogenation has been developed into industrially feasible processes for preparing primary amines from both aliphatic and aromatic nitriles. researchgate.net Platinum-based catalysts supported on carbon have demonstrated effectiveness in the aerobic oxidative coupling of benzylic alcohols and ammonia to afford aromatic nitriles, representing an atom-economical synthetic route. acs.org

| Catalyst System | Reaction Type | Substrate Example | Yield | Reference |

|---|---|---|---|---|

| Pt/C | Aerobic Oxidative Coupling | Benzyl (B1604629) alcohol + Ammonia | High | acs.org |

| Bi-promoted Pt/C | Aerobic Oxidative Coupling | Aliphatic alcohol + Ammonia | 71% | acs.org |

| Raney®-Ni | Nitrile Hydrogenation | Dinitriles | Varies | researchgate.net |

| 70% Co/SiO₂ | Nitrile Hydrogenation | 3,4-dimethoxybenzyl cyanide | Selective to primary amine | researchgate.net |

Homogeneous Catalysis: Homogeneous catalysts, while more challenging to separate from products, often offer high selectivity and activity under mild conditions. An example is the hydrocyanation of alkenes to produce nitriles, a process that requires homogeneous catalysts. wikipedia.org For instance, the production of adiponitrile, a precursor to nylon-6,6, is achieved through the hydrocyanation of 1,3-butadiene (B125203) using such catalysts. wikipedia.org While not directly forming an aromatic amine, these principles can be applied to complex molecules where a nitrile group is introduced into an aliphatic side chain attached to an aromatic ring.

Biocatalytic Transformations in Nitrile and Amine Synthesis

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and operation under mild, environmentally friendly conditions. nih.gov For the synthesis of nitriles and amines, several classes of enzymes are particularly relevant.

Nitrilases and Nitrile Hydratases: These enzymes catalyze the hydrolysis of nitriles. researchgate.net Nitrilases convert nitriles directly into carboxylic acids, while nitrile hydratases convert them into amides. wikipedia.org These amides can then be further transformed into amines. These enzymatic processes are used commercially, for example, in the production of acrylamide (B121943) from acrylonitrile. researchgate.net Such methods provide a chemo-specific alternative to harsh chemical hydrolysis. researchgate.net

Aldoxime Dehydratases: This class of enzymes can produce nitriles directly from aldoximes under gentle conditions, avoiding the harsh reagents often used in chemical synthesis. nih.gov This biocatalytic approach is valuable for producing volatile nitrile compounds used in fragrances and flavors, showcasing its potential for fine chemical synthesis. nih.gov

Transaminases: While not directly involved in nitrile synthesis, transaminases are key biocatalysts for the synthesis of chiral amines from keto-acid precursors. This is particularly important for producing enantiomerically pure pharmaceutical intermediates.

The application of these enzymes can be envisioned in synthetic routes toward complex molecules like this compound, potentially enabling the selective introduction or modification of the amine or nitrile functionalities with high precision.

Green Chemistry Principles in the Development of Synthetic Routes

Green chemistry principles are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. In the context of synthesizing aminonitriles, key green strategies include avoiding toxic reagents, using renewable resources, and improving atom economy.

A significant focus has been on developing cyanide-free synthetic routes for nitriles to avoid the use and disposal of highly toxic metal cyanides like KCN or NaCN. rsc.org One such approach is the van Leusen reaction, which uses p-tosylmethyl isocyanide (TosMIC) as a cyanide-free precursor to convert ketones into nitriles. rsc.org This reaction has been successfully adapted to a continuous flow process, which enhances safety and scalability. rsc.org

Other green approaches include:

Catalytic Aerobic Oxidation: The use of molecular oxygen from the air as the ultimate oxidant is a hallmark of green chemistry. researchgate.net Catalytic systems, such as those using copper or ruthenium, can facilitate the oxidative dehydrogenation of primary amines to form nitriles, with water as the primary byproduct. researchgate.netorganic-chemistry.org

Atom Economy: Reactions like the hydration of nitriles to amides are 100% atom-economic, meaning all atoms from the reactants are incorporated into the product. researchgate.netbit.edu.cn

Use of Biocatalysts: As discussed previously, enzymes operate in aqueous media under mild temperatures and pressures, significantly reducing energy consumption and waste generation compared to traditional chemical methods. nih.gov

Continuous Flow Chemistry: Flow reactors offer enhanced safety, better temperature control, and the ability to handle hazardous reagents in smaller quantities at any given time, making processes inherently safer and often more efficient. rsc.orgacs.org A continuous-flow protocol for preparing organic nitriles from carboxylic acids using acetonitrile (B52724) as both solvent and reactant has been developed, eliminating the need for any catalyst or additives under high-temperature/pressure conditions. acs.org

Scale-Up Considerations and Industrial Utility of Synthetic Processes

Transitioning a synthetic route from the laboratory to an industrial scale introduces numerous challenges, including cost, safety, catalyst stability, and throughput. For the production of aminonitriles and their derivatives, several factors are critical for industrial utility.

Continuous Flow Processing: As mentioned, continuous flow technology is highly attractive for industrial applications. rsc.org It allows for the synthesis of materials "on-demand" in a safe and efficient manner. A continuous flow process for a cyanide-free nitrile synthesis demonstrated a throughput of up to 8.8 g/h, highlighting its potential for manufacturing-scale operations. rsc.org Similarly, catalyst-free conversion of carboxylic acids to nitriles in a continuous flow setup presents a scalable and robust industrial method. acs.org

Catalyst Selection and Durability: For industrial processes, heterogeneous catalysts are generally preferred over homogeneous ones because they can be easily recovered and reused, reducing costs and minimizing waste. researchgate.net The development of robust catalysts that maintain high activity and selectivity over numerous cycles is a key area of research. Ansmann and Benisch developed an industrially feasible process for amine production using cobalt-catalyzed hydrogenation, demonstrating the successful application of heterogeneous catalysis on a larger scale. researchgate.net

Process Safety and Economics: The avoidance of hazardous materials like metal cyanides not only aligns with green chemistry principles but also simplifies safety protocols and reduces costs associated with waste treatment, making a process more economically viable. rsc.org The choice of starting materials is also crucial; using inexpensive and abundant feedstocks, such as converting carboxylic acids directly to nitriles, can significantly improve the economic feasibility of a large-scale process. semanticscholar.org

| Strategy | Advantages for Scale-Up | Challenges | Reference |

|---|---|---|---|

| Heterogeneous Catalysis | Easy catalyst separation and reuse; suitable for continuous processes. | Lower selectivity than homogeneous catalysts; potential for deactivation. | researchgate.net |

| Continuous Flow Chemistry | Enhanced safety; improved heat and mass transfer; high throughput; easy automation. | Initial equipment cost; potential for channel clogging. | rsc.orgacs.org |

| Biocatalysis | High selectivity; mild reaction conditions; environmentally benign. | Enzyme stability and cost; lower productivity compared to some chemical processes. | nih.govresearchgate.net |

| Cyanide-Free Routes | Greatly improved safety profile; reduced waste treatment costs. | Alternative reagents (e.g., TosMIC) can be more expensive. | rsc.org |

Reaction Mechanisms and Chemical Transformations of 2 3 Amino Phenyl 2 Ethyl Butyronitrile

Reactivity Profiles of the Nitrile Functionality

The carbon-nitrogen triple bond (C≡N) of the nitrile group is a versatile functional group. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles, while the nitrogen atom possesses a lone pair of electrons. This electronic configuration allows for a variety of addition and hydrolysis reactions. libretexts.orgebsco.com

The electrophilic carbon atom of the nitrile group is a prime target for nucleophilic attack. These reactions typically require a subsequent hydrolysis step to yield the final product.

Reduction to Primary Amines: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the nitrile group to a primary amine. The reaction proceeds through the nucleophilic addition of hydride ions to the carbon of the nitrile, ultimately forming 1-amino-2-(3-aminophenyl)-2-ethyl-butane after an aqueous workup. libretexts.orglibretexts.org This transformation is a valuable synthetic route for converting nitriles into their corresponding amines, effectively adding a -CH₂-NH₂ unit to the molecular framework. ebsco.com

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the nitrile group to form an intermediate imine salt. libretexts.org Subsequent hydrolysis of this intermediate yields a ketone. For example, the reaction of 2-(3-Amino-phenyl)-2-ethyl-butyronitrile with methylmagnesium bromide, followed by acidic hydrolysis, would produce 2-(3-aminophenyl)-2-ethyl-pentan-3-one.

| Reaction Type | Reagent | Intermediate | Final Product |

|---|---|---|---|

| Reduction | 1. LiAlH₄ 2. H₂O | Imine anion complex | Primary Amine |

| Grignard Reaction | 1. R-MgX 2. H₃O⁺ | Imine salt | Ketone |

Nitriles can be hydrolyzed to produce carboxylic acids, a transformation that proceeds through an amide intermediate. This reaction can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and heat, the nitrile is first protonated, which increases the electrophilicity of the carbon atom. libretexts.org A water molecule then acts as a nucleophile, attacking the carbon. After a series of proton transfers, an amide intermediate, 2-(3-Amino-phenyl)-2-ethyl-butyramide, is formed. Further hydrolysis of this amide under the reaction conditions yields the final product, 2-(3-Amino-phenyl)-2-ethyl-butyric acid, and an ammonium (B1175870) salt. ebsco.com

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, H₂O, heat), a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form the amide. This amide can then be further hydrolyzed by the base to yield the carboxylate salt of 2-(3-Amino-phenyl)-2-ethyl-butyric acid and ammonia (B1221849). A final acidification step is required to obtain the free carboxylic acid.

The presence of both a nitrile and an amino group within the same molecule opens up possibilities for intramolecular cyclization reactions. These reactions can be triggered by activating either the nitrile or the amino group, leading to the formation of new heterocyclic ring systems. While specific studies on this compound are not prevalent, analogous transformations are well-documented. For instance, intramolecular cyclization of aminophenyl nitriles can lead to the formation of indoline (B122111) or other nitrogen-containing heterocycles, often under basic or oxidative conditions where the amino group acts as an internal nucleophile attacking the nitrile carbon. nih.gov

Transformations Involving the 3-Aminophenyl Group

The 3-aminophenyl group is essentially a substituted aniline (B41778), and its reactivity is dominated by the primary aromatic amine (-NH₂) functionality. drugbank.com This group strongly influences the reactivity of the aromatic ring and can itself be transformed into other functional groups.

The amino group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution (EAS). masterorganicchemistry.com This means it increases the rate of reaction compared to benzene (B151609) and directs incoming electrophiles to the positions ortho and para to itself. In this compound, the amino group is at position 3. Therefore, it will direct electrophiles to positions 2, 4, and 6. The bulky alkyl substituent at position 1 may cause some steric hindrance, potentially favoring substitution at the less hindered positions 4 and 6.

Common EAS reactions include:

Halogenation: Reaction with Br₂ in a suitable solvent can lead to the polybromination of the ring at the activated positions.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the ring. scribd.com

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid (-SO₃H) group.

| Substituent | Position | Type | Activated Positions |

|---|---|---|---|

| -NH₂ (Amino) | 3 | Strongly Activating, o,p-directing | 2, 4, 6 |

| -C(Et)(CN)CH₂CH₃ (Alkyl) | 1 | Weakly Activating, o,p-directing | 2, 4, 6 |

The primary aromatic amine of the aniline moiety can be converted into a highly versatile diazonium salt. This process, known as diazotization, involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl, at low temperatures (0–5 °C). masterorganicchemistry.com

The resulting aryldiazonium salt, [3-(2-cyano-2-ethyl-butyl)-phenyl]-diazonium chloride, is a valuable synthetic intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer or related reactions. researchgate.netglobalresearchonline.net

Sandmeyer Reactions: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt.

Schiemann Reaction: Replacement with -F using fluoroboric acid (HBF₄).

Replacement by -I: Reaction with potassium iodide (KI).

Replacement by -OH: Heating the diazonium salt in water.

Furthermore, diazonium salts are weak electrophiles and can react with activated aromatic rings (such as phenols or other anilines) in azo coupling reactions to form highly colored azo compounds. masterorganicchemistry.comglobalresearchonline.net For example, coupling the diazonium salt of this compound with phenol (B47542) would result in an azo dye.

N-Alkylation and N-Acylation Strategies for Amine Derivatization

The primary aromatic amine functionality of this compound serves as a versatile handle for a variety of derivatization reactions, most notably N-alkylation and N-acylation. These transformations are fundamental in modifying the compound's physicochemical properties and for introducing new functional groups.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through several established methods. The choice of reagent and conditions can influence the extent of alkylation, leading to mono-, di-, or even quaternary ammonium salts. Common strategies include reaction with alkyl halides, reductive amination, and transition-metal-catalyzed processes. For instance, direct alkylation with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base like potassium carbonate or triethylamine (B128534) is a standard approach. To favor mono-alkylation and prevent over-alkylation, the use of a stoichiometric amount of the alkylating agent and milder reaction conditions is often employed.

Reductive amination offers an alternative route, involving the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ using reagents such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method is particularly useful for introducing a variety of alkyl substituents.

N-Acylation: The conversion of the primary amine to an amide via N-acylation is a robust and widely used transformation. This is typically accomplished by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the acid byproduct. The resulting amides are generally stable and can serve as protecting groups or as precursors for further functionalization. The use of different acylating agents allows for the introduction of a wide array of functional groups.

| Transformation | Reagent Class | Specific Examples | Typical Conditions | Expected Product |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halides | Methyl iodide (CH₃I), Benzyl bromide (BnBr) | Base (K₂CO₃, Et₃N), Solvent (Acetone, DMF) | Secondary or Tertiary Amine |

| Aldehydes/Ketones | Benzaldehyde, Acetone | Reducing agent (NaBH₄, NaBH(OAc)₃), Solvent (MeOH, CH₂Cl₂) | Secondary Amine | |

| N-Acylation | Acyl Chlorides | Acetyl chloride (CH₃COCl), Benzoyl chloride (PhCOCl) | Base (Pyridine, Et₃N), Solvent (CH₂Cl₂, THF) | Amide |

| Acid Anhydrides | Acetic anhydride ((CH₃CO)₂O), Succinic anhydride | Base (Pyridine, Et₃N), Solvent (CH₂Cl₂, THF) | Amide |

Reaction Kinetics and Thermodynamic Considerations of Key Transformations

The efficiency and outcome of the N-alkylation and N-acylation reactions are governed by their kinetic and thermodynamic profiles.

Reaction Kinetics: The rate of N-alkylation of anilines is influenced by several factors, including the nucleophilicity of the amine, the nature of the alkylating agent (specifically the leaving group), and the solvent polarity. Electron-donating groups on the aromatic ring would be expected to increase the nucleophilicity of the amine in this compound, thereby accelerating the rate of alkylation. Conversely, the steric hindrance around the nitrogen atom could potentially slow down the reaction. Kinetic studies on similar aniline systems have shown that these reactions often follow second-order kinetics, being first order in both the amine and the alkylating agent.

N-acylation reactions are generally faster than N-alkylations due to the high electrophilicity of the carbonyl carbon in acyl chlorides and anhydrides. The reaction mechanism typically involves a nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of the leaving group (chloride or carboxylate). The rate of this reaction is also sensitive to steric effects and the electronic nature of both the amine and the acylating agent.

Thermodynamic Considerations: N-acylation reactions are generally thermodynamically favorable and essentially irreversible. The formation of the stable amide bond and the generation of a stable byproduct (e.g., a hydrochloride salt that can be neutralized by a base) drive the reaction to completion.

Stereoselective Conversions at the Quaternary Carbon Center

The 2-position of this compound features a quaternary carbon center, which is a stereocenter if the two other substituents on the phenyl ring are different or if the molecule is appropriately substituted. The synthesis of enantioenriched compounds containing such all-carbon quaternary stereocenters is a significant challenge in modern organic synthesis.

Diastereoselective Approaches

If a chiral center already exists in the molecule, for instance, through the use of a chiral, non-racemic derivatizing agent on the amine, it is possible to influence the stereochemical outcome of reactions at or near the quaternary center. For example, if a chiral auxiliary is attached to the amino group, it could direct the approach of a reagent to one face of the molecule, leading to a diastereoselective transformation. However, creating the quaternary center itself in a diastereoselective manner would typically involve starting with a chiral precursor that already contains some of the necessary stereochemical information.

Enantioselective Catalytic Methods

The direct enantioselective synthesis of the quaternary carbon center in this compound or similar structures represents a more modern and atom-economical approach. This typically involves the use of a chiral catalyst to control the stereochemistry of a bond-forming reaction that creates the quaternary center.

Several catalytic strategies have been developed for the enantioselective construction of α-aryl quaternary nitriles. acs.org These methods often employ transition metal catalysts in conjunction with chiral ligands. For example, enantioselective Michael additions, allylic alkylations, and cyanation reactions have been successfully utilized to create such stereocenters with high levels of enantioselectivity. nih.govnih.gov

One hypothetical approach to the enantioselective synthesis of this compound could involve the catalytic asymmetric cyanation of a suitable trisubstituted electrophile or the enantioselective alkylation of a 2-arylacetonitrile derivative. The success of such a strategy would depend on the development of a catalyst system that can effectively control the stereochemistry around the sterically congested quaternary center.

| Catalytic Method | Catalyst System (General) | Potential Application | Key Challenge |

|---|---|---|---|

| Asymmetric Michael Addition | Chiral Phase-Transfer Catalyst or Chiral Lewis Acid | Addition of a nucleophile to an α,β-unsaturated nitrile precursor. | Controlling the facial selectivity of the attack on the prochiral substrate. |

| Enantioselective Allylic Alkylation | Palladium or Iridium complex with a chiral phosphine (B1218219) or phosphoramidite (B1245037) ligand. nih.gov | Alkylation of a stabilized carbanion precursor. | Suppressing racemization of the intermediate and achieving high enantioselectivity. |

| Asymmetric Cyanation | Chiral Lewis Acid or Transition Metal Complex | Addition of a cyanide source to a trisubstituted imine or enol ether precursor. | Developing a catalyst that can operate effectively on a sterically hindered substrate. |

Derivatization Strategies and Analogue Synthesis Based on the 2 3 Amino Phenyl 2 Ethyl Butyronitrile Scaffold

Structural Modifications of the Phenyl Ring: Investigation of Substituent Effects

The aromatic amine on the phenyl ring serves as a primary site for modification and a key determinant of the molecule's electronic properties. Introducing various substituents onto the phenyl ring can systematically alter these properties, influencing the reactivity, stability, and intermolecular interactions of the resulting derivatives.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at positions ortho or para to the amino group can significantly impact the nucleophilicity of the nitrogen atom. For instance, methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups would enhance electron density on the ring, making the amino group more reactive. Conversely, nitro (-NO₂) or halide (-Cl, -F) groups would decrease its reactivity. These modifications are crucial for tuning the molecule for specific applications, such as subsequent cyclization reactions or polymer synthesis.

Research into related structures, such as substituted phenylpropyl piperazine (B1678402) derivatives, has demonstrated that the nature and position of substituents can profoundly control the binding affinity and selectivity for biological targets. nih.gov In that context, electronic and steric effects dictated the interaction with dopamine (B1211576) and serotonin (B10506) transporters. nih.gov Similarly, the synthesis of 2-(3-amino-2,4-dicyanophenyl)pyrroles shows that substituent patterns can lead to divergent synthetic pathways, yielding entirely different molecular architectures from similar starting materials. nih.govmdpi.comresearchgate.netnih.gov This highlights the importance of substituent choice in directing chemical transformations.

Table 1: Potential Substituents for Phenyl Ring Modification and Their Expected Electronic Effects

| Substituent | Formula | Position on Ring | Expected Electronic Effect |

| Methoxy | -OCH₃ | Ortho, Para | Electron-Donating |

| Methyl | -CH₃ | Ortho, Para | Electron-Donating |

| Fluoro | -F | Ortho, Meta, Para | Electron-Withdrawing (Inductive) |

| Chloro | -Cl | Ortho, Meta, Para | Electron-Withdrawing (Inductive) |

| Nitro | -NO₂ | Ortho, Para | Strong Electron-Withdrawing |

Functional Group Diversification at the Ethyl and Butyronitrile (B89842) Backbone

The aliphatic portion of 2-(3-Amino-phenyl)-2-ethyl-butyronitrile, consisting of the ethyl and butyronitrile groups, offers additional sites for chemical diversification. The nitrile group is a particularly versatile functional handle that can be converted into several other important chemical moieties.

Common transformations of the nitrile group include:

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or a primary amide. This introduces a new reactive site for further conjugation or derivatization, for example, through esterification or amide bond formation.

Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This would transform the parent molecule into a diamine, significantly altering its polarity and hydrogen bonding capabilities.

Cyclization: In the presence of suitable reagents, nitriles can participate in cyclization reactions to form various heterocyclic rings.

While the ethyl group is generally less reactive, it contributes to the molecule's steric profile and lipophilicity. Modifications at this position are less straightforward but could potentially be achieved through advanced synthetic routes involving the construction of the quaternary carbon center with varied alkyl chains. The synthesis of functionalized amino esters and amides with multiple stereocenters often relies on stereocontrolled processes that build complexity around an aliphatic core. nih.gov

Design and Synthesis of Fused Heterocyclic Systems Incorporating the Compound Core

The 3-amino group on the phenyl ring is a key feature that enables the synthesis of fused heterocyclic systems. This primary amine can act as a nucleophile in condensation reactions with various electrophilic partners to construct new rings fused to the parent phenyl group. This approach is a cornerstone of medicinal chemistry and materials science for generating novel, rigid, and structurally complex molecules.

One prominent example of such a transformation is the Friedländer annulation, which involves the reaction of a 2-aminoaryl ketone or aldehyde with a compound containing an α-methylene group adjacent to a carbonyl. nih.gov By analogy, the amino group of this compound could react with 1,3-dicarbonyl compounds or their equivalents to form quinoline (B57606) derivatives. Other potential reactions include:

Quinazoline (B50416) Synthesis: Reaction with orthoesters or formamides can lead to the formation of fused quinazoline rings.

Benzodiazepine (B76468) Synthesis: Condensation with α-haloketones followed by cyclization could yield benzodiazepine structures.

Thiazole Synthesis: Reactions involving reagents like ethyl 2-(benzo[d]thiazol-2-yl)acetate with arylidinemalononitrile derivatives have been shown to produce complex thiazolo[3,2-a]pyridine systems, demonstrating how nitrile and amino functionalities can be leveraged to build intricate heterocyclic frameworks. researchgate.netsciepub.com

The diversity-oriented synthesis of heterocycles often utilizes aminoazoles as building blocks due to their multiple reaction centers, allowing for the creation of a wide array of chemical structures through controlled reaction sequences. frontiersin.org This principle can be applied to the this compound scaffold, using the amino group as the starting point for constructing novel fused systems.

Table 2: Potential Fused Heterocyclic Systems from the Core Scaffold

| Heterocyclic System | Required Co-Reagent Type | Potential Reaction |

| Quinoline | β-Diketone / α,β-Unsaturated Ketone | Friedländer Annulation / Doebner-von Miller Reaction |

| Quinazoline | Formic Acid / Orthoester | Niementowski Reaction |

| Benzodiazepine | α-Haloketone / β-Ketoester | Condensation and Cyclization |

| Pyrimidine | 1,3-Dicarbonyl Compound | Biginelli-like Reaction |

Development of Polymerizable Monomers from this compound and its Derivatives

The transformation of this compound into a polymerizable monomer allows for its incorporation into larger macromolecular structures. This is typically achieved by introducing a reactive group, such as a vinyl, acrylate (B77674), or methacrylate (B99206) moiety, onto the molecule.

The most direct approach involves the acylation of the 3-amino group with acryloyl chloride or methacryloyl chloride. This reaction would form an amide linkage and append a polymerizable double bond to the phenyl ring. The resulting monomer could then undergo free-radical polymerization to produce a polymer with the 2-ethyl-butyronitrile phenyl moiety as a repeating side chain. The properties of such a polymer would be influenced by the rigid, bulky nature of this side group.

Examples from the literature show the synthesis of various functional monomers, such as 2-(dimethylamino)ethyl acrylate and related methacrylamides, which are used in a wide range of polymerization applications. tcichemicals.com Similarly, cyanoacrylate-based monomers, like ethyl 3-(4-(butyl(2-chloroethyl)amino)phenyl)-2-cyanoacrylate, highlight the use of aminophenyl structures in the design of reactive monomers. nih.gov These examples provide a clear precedent for converting the title compound into a valuable building block for materials science.

The resulting polymers could be explored for applications where the specific properties of the nitrile and aromatic groups are beneficial, such as in high-performance plastics, specialty coatings, or functional materials for separation or electronic applications.

Advanced Spectroscopic and Analytical Methodologies in the Characterization of 2 3 Amino Phenyl 2 Ethyl Butyronitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-(3-Amino-phenyl)-2-ethyl-butyronitrile in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships, which are crucial for conformational and configurational analysis.

¹H NMR spectroscopy would provide the initial assessment of the proton environments. The aromatic protons on the 3-substituted phenyl ring are expected to appear as distinct multiplets in the downfield region (typically 6.5-7.5 ppm). The protons of the amino (-NH₂) group would likely present as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. The aliphatic ethyl group would show a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂) protons, arising from scalar coupling.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms. The spectrum would show distinct signals for the cyano (-C≡N) carbon, the quaternary carbon bonded to the phenyl, ethyl, and cyano groups, the aromatic carbons, and the carbons of the ethyl group.

2D NMR techniques are employed for a more detailed structural assignment.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the ethyl group and the coupling patterns among the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment is critical for conformational analysis as it identifies protons that are close in space, but not necessarily bonded. NOESY data can reveal the preferred orientation of the ethyl group relative to the phenyl ring, providing insights into the molecule's three-dimensional structure in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Phenyl | Aromatic C-H | 6.5 - 7.5 | 115 - 148 |

| Amino | N-H | 3.5 - 5.0 (broad) | - |

| Ethyl | -CH₂- | 1.8 - 2.2 (quartet) | 30 - 35 |

| Ethyl | -CH₃ | 0.8 - 1.2 (triplet) | 8 - 12 |

| Butyronitrile (B89842) | Quaternary C | - | 40 - 45 |

| Butyronitrile | -C≡N | - | 120 - 125 |

Mass Spectrometry Techniques for Molecular Structure Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) would be employed.

Upon ionization, the molecule would generate a molecular ion (M⁺•), the mass-to-charge ratio (m/z) of which confirms the molecular weight. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the calculation of the molecular formula.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this molecule are predicted based on its functional groups:

Alpha-Cleavage: A common fragmentation for amines involves the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org For this molecule, the most likely alpha-cleavage would be the loss of the ethyl group (•CH₂CH₃), a stable radical, leading to a prominent fragment ion.

Loss of Small Molecules: Fragmentation may involve the loss of small, stable neutral molecules like hydrogen cyanide (HCN) from the nitrile group or ammonia (B1221849) (NH₃) from the amino group, particularly in tandem MS (MS/MS) experiments. nih.gov

Aromatic Ring Fragmentation: The stable phenyl ring is less likely to fragment but can undergo characteristic cleavages under higher energy conditions.

Tandem mass spectrometry (MS/MS) is particularly useful for elucidating these pathways. unito.it In an MS/MS experiment, the molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This process helps to piece together the molecular structure by establishing relationships between precursor and product ions. unito.it

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Predicted) | Fragment Identity | Proposed Loss |

| 188 | [M]⁺• | (Molecular Ion) |

| 159 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 132 | [M - C₂H₅ - HCN]⁺ | Loss of ethyl radical and hydrogen cyanide |

| 92 | [C₆H₆N]⁺ | Phenylamine fragment |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule's bonds. plu.mxnih.gov These techniques are highly effective for identifying the functional groups present in this compound and studying intermolecular interactions like hydrogen bonding.

Amino (-NH₂) Group: The primary amine will exhibit characteristic N-H stretching vibrations in the FT-IR spectrum, typically appearing as two bands in the 3300-3500 cm⁻¹ region. The N-H bending vibration is expected around 1600 cm⁻¹.

Nitrile (-C≡N) Group: The carbon-nitrogen triple bond stretch is a very sharp and distinct peak in the IR spectrum, usually found in the 2210-2260 cm⁻¹ range. researchgate.net This band is often weaker in the Raman spectrum.

Aromatic Ring: The phenyl group will show C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending bands in the 690-900 cm⁻¹ range can provide information about the substitution pattern on the ring.

Aliphatic Groups: The ethyl group will display C-H stretching vibrations from its CH₃ and CH₂ components in the 2850-2960 cm⁻¹ region.

The position and shape of the N-H stretching bands can provide information about hydrogen bonding. In a condensed phase, intermolecular hydrogen bonding between the amino groups of adjacent molecules can cause the bands to broaden and shift to lower frequencies compared to the gas phase.

Raman spectroscopy is complementary to IR spectroscopy. While the nitrile stretch may be weak, the aromatic ring vibrations often produce strong signals in the Raman spectrum, providing confirmatory structural data. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) | 3300 - 3500 |

| Amino (-NH₂) | N-H Bend | ~1600 | Weak |

| Nitrile (-C≡N) | C≡N Stretch | 2210 - 2260 (sharp) | 2210 - 2260 |

| Aromatic | C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aromatic | C=C Stretch | 1450 - 1600 | 1450 - 1600 (strong) |

| Aliphatic | C-H Stretch | 2850 - 2960 | 2850 - 2960 |

Chromatographic Techniques for Separation, Purity Assessment, and Reaction Monitoring

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity and monitoring the progress of its synthesis. nih.gov Both gas and liquid chromatography offer powerful solutions for the analysis of this compound.

Gas chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase. For this compound, its polarity and potential for hydrogen bonding due to the amino group may necessitate derivatization to improve its thermal stability and volatility, preventing peak tailing and improving resolution. nih.gov Derivatization of the amino group, for instance with a silylating agent, can make the molecule more suitable for GC analysis.

A typical GC method would involve:

Column: A capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl-polysiloxane).

Detector: A Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for definitive identification of the peak and any impurities.

GC is particularly useful for assessing the purity of the final product and for monitoring reactions where the starting materials and products have significantly different volatilities.

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is arguably the most versatile technique for the analysis of this compound. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for moderately polar compounds.

A standard RP-HPLC method would include:

Column: A C18 or C8 stationary phase, which separates compounds based on their hydrophobicity.

Mobile Phase: A gradient mixture of an aqueous solvent (often with a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297) to ensure the amino group is consistently protonated) and an organic solvent like acetonitrile (B52724) or methanol. nih.govsielc.com

Detector: A UV-Vis detector is highly effective due to the presence of the phenyl chromophore. A photodiode array (PDA) detector can provide spectral information for peak purity analysis. Coupling HPLC to a mass spectrometer (LC-MS) provides the highest level of specificity, combining separation with mass analysis for unequivocal identification of the main component and characterization of minor impurities.

HPLC is the method of choice for routine purity assessment, stability studies, and for real-time monitoring of the conversion of reactants to products during synthesis.

Theoretical and Computational Investigations of 2 3 Amino Phenyl 2 Ethyl Butyronitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of chemical characteristics, from molecular geometry to reactivity indices.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. mdpi.com It is extensively used to predict the molecular properties of pharmaceutical compounds like 2-(3-Amino-phenyl)-2-ethyl-butyronitrile. DFT calculations can determine the optimized ground-state geometry, vibrational frequencies for interpreting infrared and Raman spectra, and electronic properties that govern reactivity. als-journal.comnih.gov

Key molecular properties that can be elucidated using DFT include:

Optimized Geometry: Calculation of bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would highlight the electron-rich regions around the amino group and carbonyl oxygens and electron-deficient regions near the acidic protons. rsc.org

Reactivity Descriptors: Global and local reactivity descriptors derived from DFT, such as chemical potential, hardness, softness, and Fukui functions, can quantify the reactivity of different atomic sites within the molecule. nih.gov

| Parameter | Typical Predicted Value | Significance |

|---|---|---|

| C-NH₂ Bond Length (Aromatic) | ~1.40 Å | Indicates partial double bond character due to resonance. |

| C≡N Bond Length (Nitrile) | ~1.15 Å | Characteristic of a carbon-nitrogen triple bond. |

| HOMO Energy | -5.0 to -6.0 eV | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | -0.5 to -1.5 eV | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | ~4.0 to 5.0 eV | Indicator of chemical stability and reactivity. |

Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. A study on this compound utilized ab initio Restricted Hartree-Fock (RHF) theory to analyze its vibrational spectra. lookchem.com The calculated harmonic frequencies, when scaled by an appropriate factor, showed good agreement with experimental IR and Raman spectra, allowing for the confident assignment of absorption bands to specific molecular vibrations, such as the stretching and bending of the amino and carbonyl groups. lookchem.com These calculations were performed on the molecule in various environments, including in argon matrices and different solvents, to understand how intermolecular interactions affect its vibrational properties. lookchem.com

| Vibrational Mode | Experimental Frequency (IR) | Ab Initio Calculated Frequency |

|---|---|---|

| NH₂ symmetric stretch | ~3380 cm⁻¹ | Correlates well after scaling. |

| NH₂ asymmetric stretch | ~3470 cm⁻¹ | Correlates well after scaling. |

| C=O symmetric stretch | ~1715 cm⁻¹ | Correlates well after scaling. |

| C=O asymmetric stretch | ~1690 cm⁻¹ | Correlates well after scaling. |

Conformational Analysis and Energy Landscapes

The biological activity of a drug molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound has been performed using experimental techniques like proton NMR spectroscopy. nih.gov These studies have revealed that the molecule predominantly exists in a conformation where the aminophenyl ring occupies an axial position relative to the piperidine-2,6-dione ring. nih.gov This specific spatial arrangement is crucial for its interaction with biological targets like the aromatase enzyme. nih.gov

Computational methods, including molecular docking and 2D ROESY NMR analysis, have further explored its conformation, particularly when interacting with other molecules. pmsm.org When forming an inclusion complex with β-cyclodextrin, the piperidine-2,6-dione moiety of the molecule is situated within the host's cavity, indicating a preferred orientation for host-guest interactions. pmsm.orgnih.gov Theoretical calculations of the potential energy surface can map the relative energies of different conformers (e.g., axial vs. equatorial phenyl ring) and the energy barriers for interconversion, providing a complete picture of the molecule's flexibility and preferred shapes.

Reaction Mechanism Elucidation and Transition State Characterization

Understanding the reaction mechanism by which a molecule is synthesized is crucial for optimizing reaction conditions and developing new synthetic routes. While a specific computational study on the synthesis of this compound was not found, the methodologies for such an investigation are well-established.

A computational elucidation of its synthesis would involve using DFT to map the potential energy surface of the reaction. rsc.orgescholarship.org This process includes:

Identifying Intermediates: Locating all stable species that exist along the reaction pathway.

Characterizing Transition States: Finding the transition state (TS) structure for each elementary step. A transition state is a first-order saddle point on the potential energy surface, and its structure provides insight into the geometry of the "activated complex". nih.gov Vibrational frequency calculations are used to confirm the TS, which must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculating Activation Barriers: The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in the reaction rate. rsc.org

Intrinsic Reaction Coordinate (IRC) Analysis: This calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the correct pathway has been identified.

For a multi-step synthesis, this process is repeated for each step to build a complete energy profile of the reaction, revealing the rate-determining step and providing a detailed molecular-level picture of bond-breaking and bond-forming events. rsc.org

Studies on Molecular Basicity and Acidity of the Amine Functionality

The ionization state of a drug at physiological pH is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. drughunter.com this compound has two key ionizable sites: the basic aromatic amine (aniline) group and the weakly acidic N-H protons of the glutarimide (B196013) ring.

Basicity of the Amine Group: The amino group attached to the phenyl ring is significantly less basic than a typical aliphatic amine. This is due to the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system. This resonance effect reduces the electron density on the nitrogen atom, making it less available to accept a proton. The pKa of the conjugate acid of aniline (B41778) is typically around 4.6, and while the ethyl and butyronitrile (B89842) substituents will have a minor electronic influence, the basicity of this compound is expected to be in this range, classifying it as a weak base. masterorganicchemistry.com

Acidity of the Glutarimide Protons: The N-H protons of the piperidine-2,6-dione (glutarimide) ring are weakly acidic. The adjacent carbonyl groups act as electron-withdrawing groups, stabilizing the conjugate base (anion) formed upon deprotonation.

Computational chemistry offers reliable methods for predicting pKa values. By calculating the Gibbs free energy change for the protonation/deprotonation reactions, often using a thermodynamic cycle in combination with a solvent model, the pKa can be estimated with considerable accuracy, providing valuable information for drug development. cambridgemedchemconsulting.commdpi.com

| Functional Group | Type | Typical Experimental pKa | Relevance |

|---|---|---|---|

| Aniline (Ar-NH₃⁺) | Conjugate Acid | 4.5 - 5.0 | Predicts the basicity of the aromatic amine. |

| Glutarimide (N-H) | Acid | ~11.5 | Predicts the acidity of the piperidinedione ring protons. |

| Aliphatic Amine (R-NH₃⁺) | Conjugate Acid | 9.5 - 11.0 | Provides a comparison for the reduced basicity of the aromatic amine. |

Analysis of Intermolecular Interactions and Supramolecular Assembly

The way molecules interact with each other in the solid state dictates crystal packing, solubility, and bioavailability. Recent studies have successfully synthesized and characterized novel co-crystals of this compound with carboxylic acids. rsc.org Single-crystal X-ray diffraction revealed that the primary intermolecular interactions driving the formation of these supramolecular assemblies are strong N-H···O hydrogen bonds between the amino group of the drug and the carboxyl group of the coformer. rsc.org

Computational tools are invaluable for analyzing these interactions:

Hirshfeld Surface (HS) Analysis: This technique maps the intermolecular contacts in a crystal. For the co-crystals of this compound, HS analysis visually confirms that hydrogen bonds and van der Waals forces are the dominant interactions governing the crystal packing. rsc.org

Independent Gradient Model based on Hirshfeld partition (IGMH): IGMH analysis provides further insight by visualizing and quantifying the weak interactions within the crystal structure. rsc.org

Molecular Docking: This method was used to study the supramolecular assembly of the molecule with β-cyclodextrin, predicting the most stable binding mode and confirming that the non-aromatic portion of the drug enters the cyclodextrin (B1172386) cavity. pmsm.org

These studies demonstrate how non-covalent interactions can be harnessed to form new solid forms (supramolecular assemblies) with modified physicochemical properties, such as enhanced aqueous solubility. rsc.orgnih.gov

Applications of 2 3 Amino Phenyl 2 Ethyl Butyronitrile in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Building Block in the Construction of Complex Organic Molecules

The strategic placement of a primary amino group on the phenyl ring and a nitrile group on the quaternary carbon makes 2-(3-Amino-phenyl)-2-ethyl-butyronitrile a highly valuable synthon for organic chemists. This arrangement allows for a wide range of chemical transformations, enabling the construction of diverse and complex molecular frameworks, particularly heterocyclic compounds which are prevalent in pharmaceuticals and other biologically active molecules.

The primary aromatic amine serves as a nucleophile and can participate in a variety of classical and modern synthetic reactions. For instance, it can readily undergo diazotization followed by Sandmeyer or related reactions to introduce a wide range of substituents onto the aromatic ring. More significantly, the amino group is a key functional handle for the construction of fused heterocyclic systems. Through condensation reactions with dicarbonyl compounds or their equivalents, it can be used to synthesize quinolines, benzodiazepines, and other important heterocyclic scaffolds. nih.gov

Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or undergo addition reactions with organometallic reagents. These transformations provide additional avenues for molecular diversification. The presence of both the amino and nitrile groups allows for sequential or one-pot multicomponent reactions, which are highly efficient strategies for building molecular complexity. cas.orgnih.gov For example, the amino group can be acylated or alkylated, followed by manipulation of the nitrile group to create elaborate molecular structures.

The quaternary carbon atom provides steric bulk, which can influence the conformation and biological activity of the resulting molecules. This feature can be particularly advantageous in drug design, where specific three-dimensional arrangements are often required for optimal interaction with biological targets.

Table 1: Potential Synthetic Transformations of this compound for Complex Molecule Synthesis

| Functional Group | Reaction Type | Potential Products |

|---|---|---|

| Primary Amino Group | Diazotization/Sandmeyer | Halogenated, cyano, or hydroxylated phenyl derivatives |

| Condensation | Quinolines, benzodiazepines, imidazoles, etc. | |

| Acylation/Alkylation | Amides, secondary/tertiary amines | |

| Nitrile Group | Hydrolysis | Carboxylic acids, amides |

| Reduction | Primary amines | |

| Nucleophilic Addition | Ketones (with Grignard reagents) |

Contributions to the Synthesis of Fine Chemicals

Fine chemicals are pure, single substances that are produced in limited quantities and are valued for their specific properties and applications, often as intermediates in the pharmaceutical, agrochemical, and specialty polymer industries. The structural features of this compound make it an attractive precursor for the synthesis of various fine chemicals.

The conversion of the nitrile group to a carboxylic acid or an amide is a key transformation that opens up pathways to a range of valuable compounds. For example, the resulting aminophenylalkanoic acid could serve as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs) or other pharmaceutical agents. The synthesis of various pyridine (B92270) and pyran derivatives from related aminophenyl compounds has been reported, highlighting the potential of this class of molecules in generating bioactive compounds.

Moreover, the amino group can be derivatized to produce a variety of specialty chemicals. For instance, acylation of the amino group could lead to the formation of precursors for dyes and pigments. The compound's structure is analogous to intermediates used in the synthesis of various industrial chemicals, suggesting its potential utility in similar applications. researchgate.net The synthesis of substituted aminopyridine-3-carbonitrile derivatives from 4-amino acetophenone (B1666503) highlights a similar synthetic strategy that could be applied to this compound to produce a library of fine chemicals with potential biological activities. researchgate.net

Exploration in Agrochemical Research for Novel Chemical Scaffolds

The development of new agrochemicals with improved efficacy, selectivity, and environmental profiles is a continuous effort in the chemical industry. The search for novel chemical scaffolds is a key aspect of this research. The this compound molecule presents a unique scaffold that can be systematically modified to explore new areas of chemical space for potential herbicidal, fungicidal, or insecticidal activity.

The aminophenyl moiety is a common feature in many existing agrochemicals. By introducing various substituents onto the aromatic ring via reactions of the amino group, it is possible to fine-tune the biological activity of the resulting compounds. Structure-activity relationship (SAR) studies on analogous compounds have shown that the nature and position of substituents on the phenyl ring can have a significant impact on their herbicidal and insecticidal properties. mdpi.com

The nitrile group and the gem-diethyl group also offer opportunities for chemical modification. For instance, the nitrile could be converted to other functional groups, or the ethyl groups could be replaced with other alkyl or functionalized chains to modulate the lipophilicity and steric properties of the molecule, which are critical parameters for agrochemical performance. The synthesis of novel diamide (B1670390) insecticides and other bioactive compounds often involves the use of aminophenyl building blocks, suggesting that this compound could be a valuable starting material in similar synthetic campaigns.

Table 2: Potential Modifications of this compound for Agrochemical Scaffolds

| Modification Site | Potential Modification | Desired Outcome |

|---|---|---|

| Phenyl Ring | Introduction of halogens, alkyl, alkoxy, or nitro groups | Modulation of electronic properties and binding affinity |

| Amino Group | Acylation, sulfonation, or conversion to heterocycles | Alteration of biological activity and selectivity |

| Nitrile Group | Conversion to amide, carboxylic acid, or tetrazole | Introduction of new pharmacophores |

Precursor for Tailored Polymeric Materials and Speciality Chemicals

The presence of a primary aromatic amino group makes this compound a suitable monomer for the synthesis of various polymers, particularly polyamides and polyimides. These classes of polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance, making them valuable in a range of high-performance applications.

Polycondensation of this compound with diacyl chlorides or dianhydrides would lead to the formation of polyamides or polyimides, respectively. The bulky 2-ethyl-butyronitrile substituent on the polymer backbone would likely disrupt chain packing and reduce crystallinity. This could lead to polymers with enhanced solubility in organic solvents, improved processability, and potentially high glass transition temperatures, which are desirable properties for many specialty polymer applications.

The nitrile group within the polymer side chain could also serve as a site for post-polymerization modification, allowing for the introduction of other functional groups to further tailor the polymer's properties. For example, the nitrile could be crosslinked to improve the mechanical and thermal properties of the material, or it could be hydrolyzed to introduce carboxylic acid groups, which could enhance adhesion or introduce hydrophilicity. The synthesis of polyamides from various aromatic diamines is a well-established field, and the unique structure of this compound offers the potential to create novel polymers with unique property profiles.

Table 3: Predicted Properties of Polymers Derived from this compound

| Polymer Type | Potential Monomer Co-reactants | Predicted Properties | Potential Applications |

|---|---|---|---|

| Polyamide | Terephthaloyl chloride, Isophthaloyl chloride | Good solubility, high thermal stability, amorphous nature | High-performance films, coatings, and engineering plastics |

Emerging Research Frontiers and Future Perspectives for 2 3 Amino Phenyl 2 Ethyl Butyronitrile

Development of Novel and Sustainable Synthetic Strategies

The synthesis of highly functionalized nitrile compounds is a cornerstone of modern organic chemistry. Future efforts for producing 2-(3-Amino-phenyl)-2-ethyl-butyronitrile will likely focus on methods that are not only efficient but also environmentally benign. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are paramount. For instance, research into one-pot syntheses of related aminonitrile structures, such as 2-amino-4-arylquinoline-3-carbonitriles, highlights the use of versatile and sustainable catalysts like ammonium (B1175870) chloride to achieve high yields while avoiding costly or hazardous reagents. researchgate.net Such methodologies, which often involve combining aromatic amines, aldehydes, and a nitrile source in a single reaction vessel, could be adapted for the stereoselective and efficient construction of the this compound scaffold.

Further advancements may come from the exploration of novel catalytic systems. For example, the synthesis of other complex nitriles has benefited from organocatalysis, which avoids the use of heavy metals. mdpi.com The development of a catalytic, asymmetric synthesis would be a significant milestone, allowing for the selective production of a single enantiomer—a critical consideration for potential applications in pharmaceuticals and life sciences.

| Synthetic Approach | Key Features | Potential Advantages for Synthesis | Relevant Analogue |

| One-Pot, Multi-Component Reaction | Combines multiple starting materials in a single step. | Increased efficiency, reduced waste, simplified purification. | 2-amino-4-arylquinoline-3-carbonitriles |

| Organocatalysis | Uses small organic molecules as catalysts. | Avoids toxic heavy metals, often milder reaction conditions. | Dihydropyrano[2,3-c]pyrroles |

| Flow Chemistry | Reactions are performed in continuous-flow reactors. | Enhanced safety, precise control over reaction parameters, scalability. | General nitrile synthesis |

| Biocatalysis | Employs enzymes as catalysts. | High selectivity (regio-, stereo-, enantio-), environmentally friendly. | Enzymatic nitrile synthesis |

Integration of Machine Learning and Artificial Intelligence in Molecular Design and Reaction Prediction